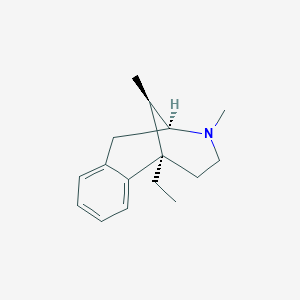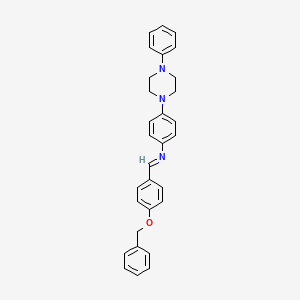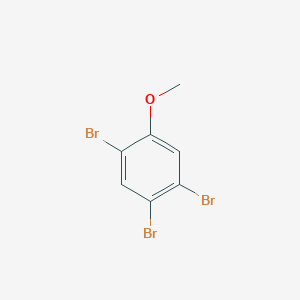
2,4,5-Tribromoanisole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-Tribromoanisole is a chemical compound with the molecular formula C7H5Br3O. It is a brominated derivative of anisole, characterized by the presence of three bromine atoms attached to the benzene ring at positions 2, 4, and 5, and a methoxy group at position 1. This compound is known for its distinct musty odor and is often associated with contamination in various products.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,5-Tribromoanisole can be synthesized through the bromination of anisole. The process involves the reaction of anisole with bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs at room temperature, and the bromine atoms are introduced at the 2, 4, and 5 positions on the benzene ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2,4,5-Tribromoanisole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding phenolic compounds.
Reduction Reactions: The bromine atoms can be reduced to form less brominated derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or ethanol.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products Formed:
Substitution Reactions: Products include various substituted anisoles depending on the nucleophile used.
Oxidation Reactions: Products include brominated phenols.
Reduction Reactions: Products include less brominated anisoles or anisole itself.
Scientific Research Applications
2,4,5-Tribromoanisole has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds. Its brominated structure makes it a useful intermediate in various organic reactions.
Biology: It is studied for its potential effects on biological systems, particularly its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on human health.
Industry: It is used in the production of flame retardants, fungicides, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,4,5-Tribromoanisole exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and methoxy group play a crucial role in its binding affinity and reactivity. The compound can disrupt cellular processes by interfering with enzyme activity and signal transduction pathways.
Comparison with Similar Compounds
2,4,6-Tribromoanisole: Similar in structure but with bromine atoms at positions 2, 4, and 6. Known for causing cork taint in wines.
2,4,6-Trichloroanisole: A chlorinated derivative of anisole, also associated with cork taint.
2,4,5-Trichloroanisole: Similar to 2,4,5-Tribromoanisole but with chlorine atoms instead of bromine.
Uniqueness: this compound is unique due to its specific bromination pattern, which influences its chemical reactivity and applications. Its distinct musty odor and potential for contamination make it a compound of interest in various fields of research and industry.
Properties
CAS No. |
95970-10-8 |
|---|---|
Molecular Formula |
C7H5Br3O |
Molecular Weight |
344.83 g/mol |
IUPAC Name |
1,2,4-tribromo-5-methoxybenzene |
InChI |
InChI=1S/C7H5Br3O/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3H,1H3 |
InChI Key |
VHOBLUDHUKOSAT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-2-[[4-[[4-(trifluoromethyl)phenyl]methoxy]isoquinoline-3-carbonyl]amino]propanoic acid](/img/structure/B13792443.png)
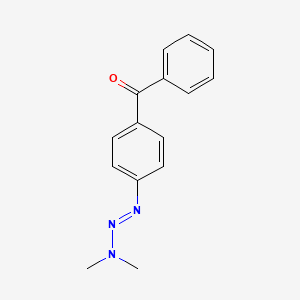
![1H-[1,2]Oxazolo[3,4-E]indazole](/img/structure/B13792450.png)
![(3,3-dimethyl-6,7-dihydro-4H-cyclopenta[c]pyran-1-yl)-trimethylsilane](/img/structure/B13792452.png)
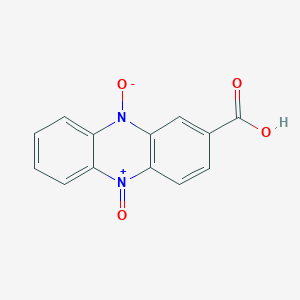

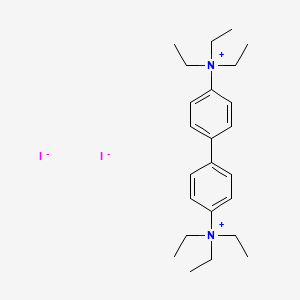
![11H-Cyclohepta[a]naphthalen-11-one, 9,10-dihydro-9,9-dimethyl-](/img/structure/B13792495.png)

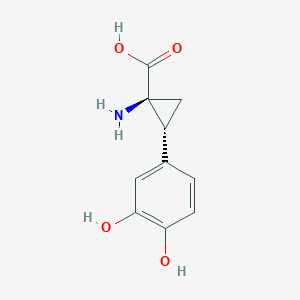
![(1R,2S,5R)-2-fluoro-1,5-dimethyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B13792510.png)
